7-Dehydroxy Buprenorphine(Buprenorphine Impurity F)

描述

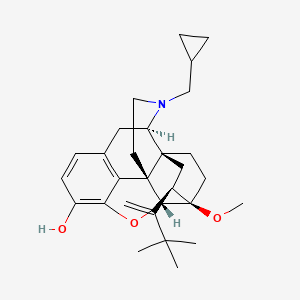

7-Dehydroxy Buprenorphine(Buprenorphine Impurity F) is a complex organic compound with a unique hexacyclic structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. The key steps typically include:

Cyclization: Formation of the hexacyclic core structure through intramolecular cyclization reactions.

Functional Group Transformations: Introduction of the cyclopropylmethyl, dimethylbutenyl, and methoxy groups through selective functionalization reactions.

Stereoselective Reactions: Control of stereochemistry at multiple chiral centers using chiral catalysts or reagents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes:

Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed to ensure consistent quality and efficiency.

Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to obtain the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyclopropylmethyl groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the double bonds and carbonyl groups, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed:

Oxidized Derivatives: Formation of alcohols, ketones, and carboxylic acids.

Reduced Analogs: Formation of alkanes and alcohols.

Substituted Compounds: Introduction of various functional groups, leading to a wide range of derivatives.

Chemistry:

Synthesis of Complex Molecules:

Biology:

Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its unique structure and reactivity.

Medicine:

Drug Development:

Industry:

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specialized properties.

作用机制

The compound exerts its effects through interactions with specific molecular targets and pathways. The mechanism of action may involve:

Binding to Enzymes or Receptors: The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Pathway Modulation: The compound may influence specific biochemical pathways, resulting in changes in cellular processes.

相似化合物的比较

- (1R,4S,6R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-6-yl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside

- (1R,2S,3R,5S,8S,9S,10S,15S)-9,10,15-trihydroxy-2,12,12-trimethyl-6-methylene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-3-yl acetate sesquihydrate

Uniqueness:

- Structural Complexity: The hexacyclic structure with multiple chiral centers and functional groups sets it apart from simpler compounds.

- Reactivity: The presence of diverse functional groups allows for a wide range of chemical reactions and modifications.

This detailed article provides a comprehensive overview of 7-Dehydroxy Buprenorphine(Buprenorphine Impurity F), covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

7-Dehydroxy Buprenorphine, also known as Buprenorphine Impurity F, is a metabolite of buprenorphine, an opioid used primarily in the treatment of opioid use disorder (OUD) and for pain management. Understanding the biological activity of this compound is crucial for assessing its pharmacological implications and potential therapeutic applications.

7-Dehydroxy Buprenorphine is structurally related to buprenorphine, differing primarily by the dehydroxylation at the 7-position. This modification can influence its binding affinity to opioid receptors and its metabolic pathways.

Pharmacokinetics

Buprenorphine is predominantly metabolized in the liver through two main pathways:

- N-dealkylation to Norbuprenorphine : This pathway is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP2C8 and CYP2C9 .

- Glucuronidation : This process involves the conversion of buprenorphine and norbuprenorphine into their respective glucuronides, which are then excreted via bile .

The elimination half-life of buprenorphine ranges from 20 to 73 hours, allowing for prolonged therapeutic effects .

Biological Activity

Research indicates that 7-Dehydroxy Buprenorphine exhibits significant biological activity, particularly in relation to opioid receptors:

Case Studies and Research Findings

- Study on Glucuronides : A study examining the pharmacological activity of glucuronide metabolites found that both buprenorphine and norbuprenorphine glucuronides could have significant clinical effects. The study hypothesized that these metabolites might enhance or alter the therapeutic effects of buprenorphine .

- Neonatal Outcomes : Research has shown that exposure to buprenorphine during pregnancy can lead to varying neonatal outcomes. While specific data on 7-Dehydroxy Buprenorphine is sparse, understanding its role in maternal-fetal pharmacokinetics could inform safety assessments .

- Respiratory Depression Studies : Norbuprenorphine has been shown to cause dose-dependent respiratory depression, significantly more potent than buprenorphine itself. This raises concerns about the potential respiratory effects of metabolites like 7-Dehydroxy Buprenorphine when considering overdose scenarios or interactions with other central nervous system depressants .

Data Table: Summary of Biological Activities

科学研究应用

Pharmacological Significance

7-Dehydroxy Buprenorphine is primarily recognized for its role in the pharmacokinetics and pharmacodynamics of buprenorphine. It may influence the drug's efficacy and safety profile, particularly in opioid detoxification and maintenance therapies.

Opioid Detoxification

Buprenorphine, including its impurities like 7-Dehydroxy Buprenorphine, has been extensively studied for its effectiveness in managing opioid withdrawal symptoms. Research indicates that formulations containing buprenorphine can significantly reduce withdrawal severity and cravings among patients undergoing detoxification:

- A study demonstrated that a 7-day transdermal buprenorphine patch effectively suppressed opioid withdrawal symptoms, showing significant reductions in both self-reported and observer-rated withdrawal signs within 24 hours of application .

- Another trial highlighted that patients receiving a single application of buprenorphine experienced a marked decrease in the need for rescue medications to manage withdrawal discomfort .

Long-term Treatment of Opioid Use Disorder

The use of buprenorphine, including its impurity forms, has shown promise in long-term management strategies for OUD:

- A multi-center study indicated that buprenorphine treatment led to significant reductions in drug consumption and improvements in social functioning among participants .

- Extended-release formulations have been developed to enhance patient compliance and reduce the risk of illicit use. For instance, RBP-6000 is a sustained-release formulation that demonstrated potent blockade of the reinforcing effects of other opioids .

Case Study 1: Transdermal Buprenorphine Efficacy

In a clinical trial involving physically dependent opioid users, participants applied a transdermal buprenorphine patch for seven days. The findings revealed that:

- Plasma levels peaked at 48 hours post-application.

- Withdrawal symptoms were significantly alleviated during the treatment period, with no resurgence observed after patch removal .

Case Study 2: Buprenorphine in India

A pilot intervention study conducted in India assessed buprenorphine's effectiveness as a long-term treatment for opiate dependence:

属性

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(3,3-dimethylbut-1-en-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO3/c1-17(26(2,3)4)20-15-27-10-11-29(20,32-5)25-28(27)12-13-30(16-18-6-7-18)22(27)14-19-8-9-21(31)24(33-25)23(19)28/h8-9,18,20,22,25,31H,1,6-7,10-16H2,2-5H3/t20-,22-,25-,27-,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONIMXCUBDTSNU-MHZLKSCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=C)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=C)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747462 | |

| Record name | (5alpha,6beta,14beta,18R)-17-(Cyclopropylmethyl)-18-(3,3-dimethylbut-1-en-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97203-04-8 | |

| Record name | (5alpha,6beta,14beta,18R)-17-(Cyclopropylmethyl)-18-(3,3-dimethylbut-1-en-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α,7α)-17-(CyclopropylMethyl)-7-(2,2-diMethyl-1-Methylenepropyl)-4,5-epoxy-18,19-dihydro-6-Methoxy-6,14-ethenoMorphinan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。